2-((1-((2-Methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole
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Overview
Description
The compound “2-((1-((2-Methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole” is a derivative of benzothiazole . Benzothiazole and its derivatives are known for their wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .
Synthesis Analysis
The synthesis of benzothiazole (BT) sulfonamides, which could be related to the compound , starts from simple commercially available building blocks (benzo[d]thiazole-2-thiol and primary and secondary amines) that are connected via a S oxidation/S-N coupling approach, a S-N coupling/S-oxidation sequence, or a S-oxidation/S-F bond formation/SuFEx approach .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is characterized by a thiazole ring, a type of heterocyclic compound. Thiazole is a good pharmacophore nucleus due to its various pharmaceutical applications .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzothiazole sulfonamides include S oxidation/S-N coupling, S-N coupling/S-oxidation, and S-oxidation/S-F bond formation/SuFEx .Scientific Research Applications
Synthesis and Biological Evaluation
- Alborz et al. (2018) reported on the synthesis of novel benzothiazole-substituted β-lactam hybrids, starting from (benzo[d]thiazol-2-yl)phenol. These compounds exhibited moderate antimicrobial activities against various bacterial strains and moderate antimalarial activity. The study highlights the potential of these compounds as medicines due to their hemolytic activity and mammalian cell toxicity survey results (Alborz et al., 2018).
Anticonvulsant and Antimicrobial Agents
- Farag et al. (2012) synthesized derivatives of heterocyclic compounds containing a sulfonamide thiazole moiety. These compounds demonstrated anticonvulsant activity, with some showing protection against picrotoxin-induced convulsion (Farag et al., 2012).
Insecticidal, Antifungal, and Antibacterial Activities
- Singh et al. (2006) synthesized a series of thiazolylthiazolidinylbenzothiazoles and thiazolylazetidinylbenzothiazoles, demonstrating significant insecticidal, antifungal, and antibacterial activities. Compound 5b was particularly noted for its prominent insecticidal activity (Singh et al., 2006).
Antimicrobial Evaluation
- Chawla (2016) conducted a study on thiazole derivatives, finding that those with electron-donating groups like hydroxyl, amino, and methoxy exhibited good antimicrobial activity. The hydroxy and amino substituted derivatives showed maximum activity (Chawla, 2016).
Antitubercular Agents
- Kumar et al. (2013) synthesized sulfonyl derivatives with isopropyl thiazole, which exhibited moderate to significant antibacterial and antifungal activities. Some compounds were identified as excellent antitubercular molecules (Kumar et al., 2013).
Antioxidant Properties
- Jaishree et al. (2012) synthesized a series of novel thiazole derivatives and evaluated their in vitro antioxidant properties. Some compounds showed potent antioxidant activity (Jaishree et al., 2012).
Mechanism of Action
Target of Action
The compound “2-((1-((2-Methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole” is a complex molecule that likely interacts with multiple targets.
The azetidin-3-yl moiety in the compound is known to target transpeptidase enzymes , which are crucial for bacterial cell-wall synthesis . The benzo[d]thiazole component is often associated with antimicrobial activity, suggesting it may target bacterial cells .
Mode of Action
For instance, by targeting transpeptidase enzymes, it could inhibit bacterial cell-wall synthesis, leading to bacterial cell death .
Biochemical Pathways
The compound likely affects the bacterial cell-wall synthesis pathway by inhibiting transpeptidase enzymes . This could lead to downstream effects such as disruption of bacterial growth and proliferation.
Pharmacokinetics
Thethiazole moiety is known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties could influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
The compound’s potential inhibition of transpeptidase enzymes could lead to the disruption of bacterial cell-wall synthesis, resulting in bacterial cell death . This suggests that the compound could have potential antibacterial activity.
Properties
IUPAC Name |
2-[1-(2-methoxyphenyl)sulfonylazetidin-3-yl]oxy-1,3-benzothiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S2/c1-22-14-7-3-5-9-16(14)25(20,21)19-10-12(11-19)23-17-18-13-6-2-4-8-15(13)24-17/h2-9,12H,10-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XISSYGFUMJTWLS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)N2CC(C2)OC3=NC4=CC=CC=C4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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